molecular formula C16H21N3O2 B3001821 1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea CAS No. 2034508-94-4

1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea

Cat. No. B3001821
CAS RN: 2034508-94-4
M. Wt: 287.363
InChI Key: FJBWDWJNCOVTTO-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research on similar urea derivatives and their synthesis, structure, and biological evaluation can offer insights into the characteristics and potential applications of the compound .

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine or the reaction of a carbamate with an amine. In the context of the provided papers, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and demonstrated significant antiproliferative effects against various cancer cell lines . Similarly, the synthesis of 1,3-diisopropyl-4,5-dimethylimidazolium diphenylureate was accomplished by reacting an imidazolium compound with N,N'-diphenylurea . These methods could potentially be adapted for the synthesis of "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea."

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. For instance, the crystal structure of 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea was determined using single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonds and weak interactions . This information is valuable for understanding how the substitution of different groups on the urea backbone affects the overall molecular conformation and potential binding interactions with biological targets.

Chemical Reactions Analysis

Urea and its derivatives undergo various chemical reactions, which can be used to synthesize more complex molecules or to understand their reactivity. For example, urea reacts with acyloins to form 4-imidazolin-2-ones, while 1,3-dimethylurea reacts with diacetyl to form a methylenebis derivative . These reactions highlight the versatility of urea derivatives in chemical transformations, which could be relevant for the modification of "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" to enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Although the specific properties of "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" are not detailed in the provided papers, the studies on similar compounds can provide a basis for predicting its behavior. For instance, the presence of dimethylphenyl and isoxazole groups could affect the compound's lipophilicity and, consequently, its pharmacokinetic profile .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-6-7-14(9-12(11)2)18-16(20)17-8-4-5-15-10-13(3)19-21-15/h6-7,9-10H,4-5,8H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBWDWJNCOVTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea

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